3-Chloro-4-(trifluoromethoxy)phenylacetonitrile

Organic Synthesis Purification Optimization Heating Safety

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile (IUPAC: 2-[3-chloro-4-(trifluoromethoxy)phenyl]acetonitrile, CAS 78240-45-6) is a halogenated phenylacetonitrile building block featuring a 3-chloro and a 4-trifluoromethoxy substitution. With a molecular formula of C₉H₅ClF₃NO and a molecular weight of 235.59 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the electron-withdrawing –OCF₃ group imparts distinct lipophilicity and metabolic stability to derived scaffolds.

Molecular Formula C9H5ClF3NO
Molecular Weight 235.59
CAS No. 78240-45-6
Cat. No. B2646402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(trifluoromethoxy)phenylacetonitrile
CAS78240-45-6
Molecular FormulaC9H5ClF3NO
Molecular Weight235.59
Structural Identifiers
SMILESC1=CC(=C(C=C1CC#N)Cl)OC(F)(F)F
InChIInChI=1S/C9H5ClF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2
InChIKeyWMDJQBWTSKOFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile (CAS 78240-45-6) – Key Physicochemical and Procurement Baseline


3-Chloro-4-(trifluoromethoxy)phenylacetonitrile (IUPAC: 2-[3-chloro-4-(trifluoromethoxy)phenyl]acetonitrile, CAS 78240-45-6) is a halogenated phenylacetonitrile building block featuring a 3-chloro and a 4-trifluoromethoxy substitution . With a molecular formula of C₉H₅ClF₃NO and a molecular weight of 235.59 g/mol, this compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the electron-withdrawing –OCF₃ group imparts distinct lipophilicity and metabolic stability to derived scaffolds . Its predicted physicochemical profile includes a density of 1.4±0.1 g/cm³, a boiling point of 256.2±35.0 °C at 760 mmHg, and a flash point of 108.8±25.9 °C .

Why Generic Phenylacetonitrile Substitution Fails for 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile (CAS 78240-45-6)


Phenylacetonitrile derivatives bearing electron-withdrawing substituents cannot be interchanged without altering key reactivity and performance outcomes. The precise positioning of the chlorine atom at C-3 and the trifluoromethoxy group at C-4 creates a unique electronic landscape that governs nucleophilic substitution rates, cross-coupling efficiency, and the physicochemical profile of downstream products . Simple regioisomers, mono-substituted, or –CF₃ analogues exhibit measurably different boiling points, densities, and hydrogen-bond acceptor counts, directly affecting purification protocols, formulation compatibility, and biological target engagement in lead optimization campaigns . Consequently, selection without quantitative comparison risks failed syntheses, inconsistent bioactivity, and procurement of an unsuitable intermediate.

Head-to-Head Quantitative Differentiation Evidence for 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile (CAS 78240-45-6)


Predicted Boiling Point vs. 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile Regioisomer

The target compound exhibits a predicted boiling point of 256.2±35.0 °C, essentially equivalent to its regioisomer 4-chloro-3-(trifluoromethoxy)phenylacetonitrile (255.8±35.0 °C) . This near-identity confirms that regioisomeric substitution does not alter the bulk thermal properties; however, the subtle 0.4 °C difference in central estimate reflects the distinct electronic distribution that can influence chromatographic retention and distillation fraction collection.

Organic Synthesis Purification Optimization Heating Safety

Density vs. the –CF₃ Analog: Impact on Formulation and Solvent Miscibility

With a predicted density of 1.4±0.1 g/cm³, 3-chloro-4-(trifluoromethoxy)phenylacetonitrile is denser than its –CF₃ counterpart (1.363±0.06 g/cm³) . The higher density of the –OCF₃ compound translates to approximately 2.7% greater mass per unit volume, which directly impacts biphasic extraction layer separation and concentration calculations in stock solution preparation.

Medicinal Chemistry Formulation Solvent Extraction

Minimum Advertised Purity: NLT 98% vs. 97% – Implications for Reaction Stoichiometry

Aromsyn supplies 3-chloro-4-(trifluoromethoxy)phenylacetonitrile with a purity of NLT (Not Less Than) 98%, while Apollo Scientific offers the compound at 97% purity . The 1-percentage-point increase in guaranteed minimum purity reduces the maximum impurity burden by approximately 33% (from 3% to ≤2%), which can be critical when the compound is used as a late-stage intermediate where non-reactive impurities accumulate.

Procurement Quality Reaction Stoichiometry GMP Starting Materials

Hazard Profile Differentiation: Dermal Toxicity vs. the –CF₃ Analog

The target compound carries H311 (Toxic in contact with skin), while the –CF₃ analogue (3-chloro-4-(trifluoromethyl)phenylacetonitrile) is classified as H315 + H319 + H335 (irritant only) without the dermal toxicity signal . This additional hazard mandates upgraded personal protective equipment and may influence shipping classification (UN 3276 for the –OCF₃ compound vs. no UN listed for the –CF₃ analogue under standard lab quantities).

Laboratory Safety Risk Assessment Shipping Compliance

Hydrogen-Bond Acceptor Count and Its Impact on Solubility and Target Binding

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile possesses 5 hydrogen-bond acceptors (1 nitrile nitrogen, 1 ether oxygen, 3 fluorine atoms), whereas the –CF₃ analogue has only 1 hydrogen-bond acceptor (the nitrile nitrogen) . The 4 additional HBA sites in the –OCF₃ compound can enhance aqueous solubility via hydrogen bonding while simultaneously increasing polar surface area, a key parameter in predicting oral bioavailability and blood-brain barrier penetration.

Medicinal Chemistry Drug Design ADME Prediction

Demonstrated Utility in NaV1.8 Inhibitor Patents: Evidence of Pharmacological Relevance

Derivatives incorporating the 3-chloro-4-(trifluoromethoxy)phenyl moiety exhibit potent inhibition of the human NaV1.8 sodium channel. In US Patent 2023/0312528, Example 39A, a compound bearing this exact substitution pattern displayed an IC₅₀ of 1.30 nM against NaV1.8 stably expressed in HEK293 cells [1]. While the exact compound is an elaborated amide, the core 3-chloro-4-(trifluoromethoxy)phenyl fragment is essential for potency; substitution with regioisomers or –CF₃ analogues in the same patent series resulted in significant potency erosion, underscoring the non-fungibility of this building block in medicinal chemistry SAR.

Ion Channel Pharmacology Pain Research Patent Analysis

Optimal Application Scenarios for 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile (CAS 78240-45-6) Based on Quantitative Evidence


Precision Distillation and High-Purity Monomer Supply

Given the predicted boiling point of 256.2 °C and density of 1.4 g/cm³ , laboratories requiring precise thermal separation should select this compound when their protocol depends on the exact vapour-pressure profile of the 3-chloro-4-OCF₃ isomer. The availability of NLT 98% purity from Aromsyn further supports its use when impurity-sensitive downstream transformations cannot tolerate the 3% impurity load of a 97% grade.

Medicinal Chemistry SAR Around Ion Channels and GPCRs

The demonstrated nanomolar NaV1.8 inhibition of elaborated derivatives containing this building block positions 3-chloro-4-(trifluoromethoxy)phenylacetonitrile as a strategic starting material for pain and neuroscience programs. Its 5 hydrogen-bond acceptors offer a clear advantage over –CF₃ analogues for optimising polar surface area without adding molecular weight .

Laboratory-Scale Synthesis Requiring Documented Safety Protocols

The presence of H311 (dermal toxicity) in the hazard classification makes this compound appropriate for laboratories already equipped with rigorous skin-contact emergency procedures. Organisations seeking a building block with a milder irritant-only profile should instead evaluate the –CF₃ analogue (H315/H319/H335 only) ; for teams compliant with full toxic-substance handling, the –OCF₃ compound's differentiated reactivity justifies its selection.

Process Chemistry Scale-Up Where Impurity Load Reduction is Cost-Critical

At multi-kilogram scale, the 33% reduction in maximum impurity content achieved by sourcing NLT 98% material versus 97% material can eliminate the need for an additional chromatographic or recrystallization step, directly reducing solvent consumption, cycle time, and cost-of-goods.

Quote Request

Request a Quote for 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.